molecular formula C26H25N3O3 B2769246 N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea CAS No. 1030126-29-4

N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea

Cat. No. B2769246
M. Wt: 427.504
InChI Key: DPETVOBANWASPO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Eating Disorders

One study explores the role of orexin receptors in compulsive food consumption, indicating that compounds targeting these receptors could potentially treat binge eating and other eating disorders with a compulsive component. While the specific compound is not directly mentioned, the research suggests that selective antagonism at orexin receptors (OX1R) could be a novel pharmacological approach for treating such conditions (Piccoli et al., 2012).

Anticancer Activity

Research into the structural features of related compounds has shown potential in neuropeptide S antagonist activity, which is significant for understanding the compound's applications in cancer therapy, as neuropeptides can play roles in tumor growth and metastasis. Although the compound is not directly cited, this research demonstrates the broader context of its chemical class in anticancer activity (Zhang et al., 2008).

Antituberculosis Activity

A study on Mycobacterium tuberculosis GyrB inhibitors highlights the potential application of similar compounds in treating tuberculosis. These inhibitors, designed through molecular hybridization, exhibit promising activity against both Mycobacterium smegmatis and Mycobacterium tuberculosis, underscoring the compound's relevance in antimicrobial research (Jeankumar et al., 2013).

Molecular Imaging

The synthesis of a potent nonpeptide CCR1 antagonist labeled with fluorine-18 for PET imaging demonstrates the compound's application in molecular imaging, particularly in visualizing inflammation sites. This research illustrates how derivatives of such compounds can be utilized in developing diagnostic tools for various diseases (Mäding et al., 2006).

Antilung Cancer Activity

Novel fluoro substituted compounds have shown significant antilung cancer activity, indicating the potential therapeutic applications of such derivatives in oncology. This research suggests that the compound , through its structural relations, could be explored for its efficacy against cancer cells (Hammam et al., 2005).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-16-4-9-19(10-5-16)25(30)29-23-21-14-17(2)6-13-22(21)28-24(23)26(31)27-15-18-7-11-20(32-3)12-8-18/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPETVOBANWASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

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